molecular formula C9H8F2O3 B13215389 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol

Cat. No.: B13215389
M. Wt: 202.15 g/mol
InChI Key: GKHDNLNUQHOCHQ-UHFFFAOYSA-N
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Description

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C9H8F2O3 This compound is characterized by the presence of two fluorine atoms and a benzodioxin ring structure, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-difluoro-1,4-benzodioxane with methylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets. The fluorine atoms and benzodioxin ring structure allow it to interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific combination of fluorine atoms and benzodioxin ring.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

5,8-difluoro-3-methyl-2H-1,4-benzodioxin-3-ol

InChI

InChI=1S/C9H8F2O3/c1-9(12)4-13-7-5(10)2-3-6(11)8(7)14-9/h2-3,12H,4H2,1H3

InChI Key

GKHDNLNUQHOCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=CC(=C2O1)F)F)O

Origin of Product

United States

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